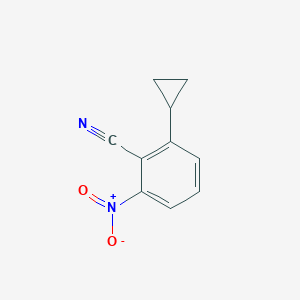

2-Nitro-6-cyclopropylbenzonitrile

Description

2-Nitro-6-cyclopropylbenzonitrile is a benzonitrile derivative featuring a nitro group at the 2-position and a cyclopropyl substituent at the 6-position of the aromatic ring. Its molecular formula is C₁₀H₈N₂O₂, with a molecular weight of 188.18 g/mol. The compound is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing nitro group and the steric effects of the cyclopropyl moiety, which influence reactivity and binding interactions.

Properties

Molecular Formula |

C10H8N2O2 |

|---|---|

Molecular Weight |

188.18 g/mol |

IUPAC Name |

2-cyclopropyl-6-nitrobenzonitrile |

InChI |

InChI=1S/C10H8N2O2/c11-6-9-8(7-4-5-7)2-1-3-10(9)12(13)14/h1-3,7H,4-5H2 |

InChI Key |

XZURHUYAPXRFGI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=C(C(=CC=C2)[N+](=O)[O-])C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, insights can be drawn from structurally analogous nitriles and cyclopropyl-substituted aromatic compounds:

Comparison with 2-(Benzylsulfanyl)-6-cyclopropyl-4-(trifluoromethyl)nicotinonitrile

- Structure: This compound (C₁₇H₁₃F₃N₂S) shares the cyclopropyl and nitrile groups but differs in substituents (benzylsulfanyl, trifluoromethyl) and aromatic system (nicotinonitrile vs. benzonitrile) .

- Key Differences: Electronic Effects: The trifluoromethyl group is strongly electron-withdrawing, while the nitro group in 2-Nitro-6-cyclopropylbenzonitrile offers similar but more localized electron withdrawal. Steric Effects: The benzylsulfanyl group introduces bulkier steric hindrance compared to the nitro group. Applications: Nicotinonitrile derivatives are often explored as kinase inhibitors, whereas benzonitriles are utilized in agrochemical intermediates.

Comparison with Other Nitro-Substituted Benzonitriles

- Example: 2-Nitro-4-fluorobenzonitrile (C₇H₃FN₂O₂) Reactivity: Fluorine at the 4-position enhances electrophilic substitution reactivity compared to cyclopropyl, which may sterically block certain reactions.

General Trends in Cyclopropyl-Substituted Aromatics

- Synthetic Challenges : Cyclopropyl groups complicate regioselective functionalization due to their strain and steric demands.

- Biological Activity : Cyclopropyl moieties are common in protease inhibitors (e.g., HIV drugs) but require precise positioning for efficacy, a factor that may differ between this compound and its analogs.

Data Table: Hypothetical Comparison Based on Structural Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.